molecular formula C15H20O3 B8670245 [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol

[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol

Cat. No.: B8670245
M. Wt: 248.32 g/mol
InChI Key: JORGHWROGQGSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol: is a chemical compound with the molecular formula C13H18O3 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring attached to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol typically involves the reaction of 4-hydroxybenzaldehyde with 1,4-dioxaspiro[4.5]decane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: SOCl2, PBr3, often under reflux conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology: Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition .

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives .

Mechanism of Action

The mechanism of action of [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. This interaction can modulate the activity of the enzyme, leading to changes in metabolic pathways and cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require stability, reactivity, and specificity .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol

InChI

InChI=1S/C15H20O3/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-4,14,16H,5-11H2

InChI Key

JORGHWROGQGSFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)CO)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (−78° C.) solution of the title compound from Example 10 Step B (450 mg, 1.55 mmol) in THF (8 mL) was added DIBAL-H (3.10 mL, 1.50 M in heptane, 4.65 mmol). After 30 min, the reaction mixture was transferred to a 0° C. bath and was held at this temperature for 45 min, whereupon it was quenched by addition of MeOH (0.63 mL, 15.5 mmol). The resulting mixture was diluted with ether and saturated aqueous sodium/potassium tartrate, and the mixture was stirred rapidly until a clear phase separation was achieved. The organic phase was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. Purification by flash chromatography on silica gel (0 to 30% EtOAc in hexanes, then 30 to 100% EtOAc in hexanes) provided the title compound: LCMS m/z 231.1 [M−OH]+; 1H NMR (500 MHz, CDCl3) δ 7.29 (d, J=7.5 Hz, 2H), 7.24 (d, J=7.5 Hz, 2H), 4.65 (s, 2H), 3.98 (s, 4H), 2.59-2.54 (m, 1H), 1.87-1.66 (m, 8H).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.63 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium potassium tartrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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